Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with isopropyl and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the following steps:
Preparation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of Isopropyl and Isopropoxy Groups: The core structure is then modified by introducing isopropyl and isopropoxy groups through substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone or sodium hypochlorite.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: Oxone, sodium hypochlorite, dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A core structure similar to the compound , often used in the synthesis of pharmaceuticals.
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with potential biological activities.
Uniqueness
Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and isopropoxy groups contribute to its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
propan-2-yl 2,7-dimethyl-4-propan-2-yloxypyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-8(2)20-14-11-7-12(15(19)21-9(3)4)18(6)13(11)16-10(5)17-14/h7-9H,1-6H3 |
InChI Key |
DJISGLWKNLLWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(N2C)C(=O)OC(C)C)C(=N1)OC(C)C |
Origin of Product |
United States |
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